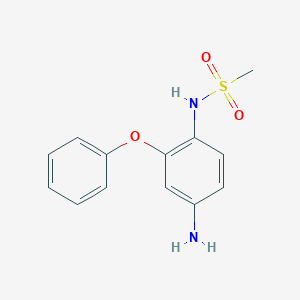

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C₁₃H₁₄N₂O₃S. It is a sulfonamide derivative that features a phenoxyphenyl group attached to the amino group. This compound has garnered attention in scientific research due to its potential therapeutic and environmental applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide typically involves the reaction of 4-amino-2-phenoxybenzenamine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Applications De Recherche Scientifique

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.

Industry: Used in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which plays a role in inflammation and cancer progression. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Nimesulide: Methanesulfonamide, N-(4-nitro-2-phenoxyphenyl)-.

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide: A derivative of Nimesulide with an amino group instead of a nitro group.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities compared to other similar compounds. Its amino group allows for different chemical reactivity and potential therapeutic applications .

Activité Biologique

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, commonly referred to as H-Nim, is a compound derived from nimesulide, which is known for its anti-inflammatory properties. This article explores the biological activity of H-Nim, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

H-Nim has the following chemical structure:

- Molecular Formula : C13H12N2O5S

- Molecular Weight : 308.31 g/mol

- CAS Number : 51765-60-7

The compound features a sulfonamide group, which is critical for its biological activity, particularly in inhibiting cyclooxygenase enzymes.

H-Nim primarily acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. The inhibition of COX-2 leads to decreased production of prostaglandins, which are mediators of inflammation and pain. Research indicates that H-Nim exhibits an IC50 value ranging from 70 nM to 70 μM for COX-2 inhibition, with minimal effect on COX-1 (IC50 > 100 μM) . This selectivity contributes to its anti-inflammatory effects while reducing the risk of gastrointestinal side effects typically associated with non-selective NSAIDs.

Anti-inflammatory Properties

H-Nim has demonstrated significant anti-inflammatory activity in various experimental models. For instance:

- In vitro studies have shown that H-Nim effectively reduces levels of pro-inflammatory cytokines such as IL-8 and MCP-1 in both cancerous and normal cells .

- In vivo studies indicate that H-Nim can significantly reduce fever induced by lipopolysaccharide (LPS) injections in rats, showcasing its potential as an antipyretic agent .

Anticancer Potential

Recent studies have explored the use of H-Nim in cancer therapy. A novel formulation, CA102N, involves covalently linking H-Nim to hyaluronic acid to target CD44 receptor-rich tumors. This approach aims to enhance solubility and extend the half-life of the drug. Pharmacokinetic studies revealed that approximately 94.9% of the administered dose was recovered at 240 hours post-dose, with significant accumulation in tumor tissues .

Table 1: Summary of Biological Activities

| Activity | Model | Findings |

|---|---|---|

| Anti-inflammatory | In vitro (cancer cells) | Reduced IL-8 and MCP-1 levels at 10 µM concentration |

| Antipyretic | In vivo (rat model) | Decreased fever response induced by LPS |

| Anticancer | Xenograft model | Enhanced efficacy in targeting CD44-rich tumors |

Pharmacokinetics

The pharmacokinetic profile of H-Nim shows a rapid distribution phase followed by a slower elimination phase. The half-life is approximately 22 hours, indicating sustained therapeutic levels in circulation post-administration . The primary route of elimination is renal, with about 77% excreted via urine.

Propriétés

IUPAC Name |

N-(4-amino-2-phenoxyphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-19(16,17)15-12-8-7-10(14)9-13(12)18-11-5-3-2-4-6-11/h2-9,15H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLBGXWXHOCLMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)N)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444130 |

Source

|

| Record name | Methanesulfonamide, N-(4-amino-2-phenoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51765-60-7 |

Source

|

| Record name | Methanesulfonamide, N-(4-amino-2-phenoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.